Monoamine Transporter Selectivity Profile: NET/DAT ≫ SERT Inhibition vs. Serotonergic Cathinones
Buphedrone exhibits a transporter inhibition profile characterized by potent NET and DAT inhibition with minimal SERT activity, in direct contrast to serotonergic cathinones such as mephedrone. In HEK 293 cells expressing human monoamine transporters, buphedrone displayed IC50 values of 0.65 µM (NET), 4.24 µM (DAT), and 70 µM (SERT), yielding a DAT/SERT ratio >10 [1]. By comparison, mephedrone (4-methylmethcathinone) demonstrates substantially greater serotonergic potency, with reported SERT IC50 values in the sub-micromolar range and robust 5-HT release comparable to MDMA [2]. Buphedrone thus produces a pharmacological signature more aligned with classical dopamine/norepinephrine psychostimulants (e.g., methamphetamine) than with serotonin-predominant cathinones [3].
| Evidence Dimension | Human monoamine transporter inhibition (IC50) |
|---|---|
| Target Compound Data | Buphedrone: NET IC50 = 0.65 µM (0.51-0.81), DAT IC50 = 4.24 µM (3.3-5.5), SERT IC50 = 70 µM (2-2700), DAT/SERT ratio >10 |
| Comparator Or Baseline | Mephedrone: SERT IC50 reported in sub-µM range; robust 5-HT release comparable to MDMA; methamphetamine: high DAT potency, low SERT inhibition (class reference) |
| Quantified Difference | Buphedrone SERT IC50 ~70 µM vs. mephedrone SERT IC50 <1 µM; ~70-100x lower serotonergic potency |
| Conditions | HEK 293 cells stably expressing human NET, DAT, SERT; [³H]monoamine uptake inhibition assay |
Why This Matters
The pronounced NET/DAT selectivity of buphedrone dictates its suitability for studies focused on catecholaminergic mechanisms, while rendering it inappropriate for investigations of serotonergic signaling where compounds like mephedrone or methedrone are required.
- [1] Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. Table 1. View Source
- [2] Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. View Source
- [3] Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. View Source
